6-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are characterized by a fused pyrrole and pyrimidine structure, which imparts unique chemical properties and biological activities. The presence of a methyl group at the 6-position enhances its potential for various applications in medicinal chemistry, particularly as a scaffold for drug development.
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized through various methods, which have been documented in scientific literature. This compound is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is also categorized based on its chemical reactivity and potential pharmacological properties, making it a subject of interest in organic chemistry and medicinal research.
The synthesis of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several approaches:
For instance, one common synthetic route involves treating 6-chloro-7-deazapurine with benzocaine under reflux conditions to produce an ester intermediate, which is further transformed into the desired hydrazide derivative before final cyclization to yield 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives .
The molecular structure of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine features a fused ring system comprising a pyrrole and a pyrimidine ring. The methyl group at the 6-position contributes to its unique properties.
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine can participate in various chemical reactions due to its reactive nitrogen atoms:
For example, reactions involving halogenated benzaldehydes have been documented where 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine serves as a nucleophile in forming more complex derivatives through condensation reactions with hydrazides or similar reagents .
The mechanism of action for compounds derived from 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine often involves interaction with specific biological targets such as kinases or receptors. These interactions can lead to inhibition or modulation of various cellular pathways.
Studies have shown that certain derivatives exhibit potent activity against cancer cell lines by inhibiting multiple tyrosine kinases, highlighting their potential as anticancer agents .
6-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives are being explored for their potential applications in:
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine bases, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 7. This structure enables versatile hydrogen bonding with biological targets, particularly kinases, through its N1 and C2-H positions [3] [10]. The scaffold’s planar geometry facilitates π-π stacking interactions in hydrophobic enzyme pockets, while its synthetic flexibility allows substitutions at C4, C5, and C6 positions [5] [7]. These properties underpin its broad bioactivity profile:
Pyrrolo[2,3-d]pyrimidine derivatives emerged as kinase inhibitors in the early 2000s, gaining prominence with FDA-approved drugs:
The methyl group at C6 exerts steric and electronic effects critical for bioactivity:
Table 1: Physicochemical Properties of 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₇N₃ | High-res MS [2] |
Molecular Weight | 133.15 g/mol | Calculated [9] |
logP | 1.27 | Computational [2] |
TPSA | 41.57 Ų | Computational [2] |
Hydrogen Bond Acceptors | 2 | — |
Hydrogen Bond Donors | 1 | — |
SMILES | CC1=CC2=CN=CN=C2N1 | — [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1